molecular formula C17H15Cl2N3S B4285288 3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4285288
M. Wt: 364.3 g/mol
InChI Key: OMEXPJACYGEVTH-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole, commonly referred to as DMMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DMMT is not fully understood, but studies have suggested that it acts through multiple pathways. DMMT has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, DMMT has been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, DMMT has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMMT has been shown to have several biochemical and physiological effects. Studies have shown that DMMT can modulate the activity of various enzymes, including phosphodiesterase, lipoxygenase, and cyclooxygenase. Additionally, DMMT has been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. Furthermore, DMMT has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMMT in lab experiments is its potent biological activity, which allows for the evaluation of its therapeutic potential. Additionally, DMMT is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using DMMT in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on DMMT. One area of interest is the development of novel derivatives of DMMT with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of DMMT and its potential interactions with other drugs. Furthermore, studies are needed to evaluate the safety and efficacy of DMMT in preclinical and clinical trials for various therapeutic applications.

Scientific Research Applications

DMMT has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that DMMT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, DMMT has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DMMT has shown promising results as an antimicrobial agent against various bacterial and fungal strains.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c1-11-3-5-12(6-4-11)10-23-17-21-20-16(22(17)2)13-7-8-14(18)15(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEXPJACYGEVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 5
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

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